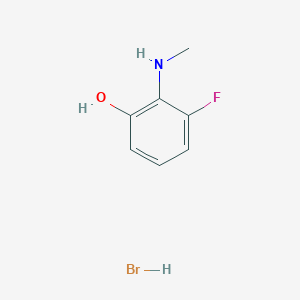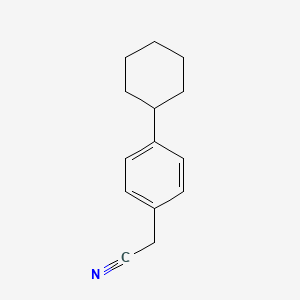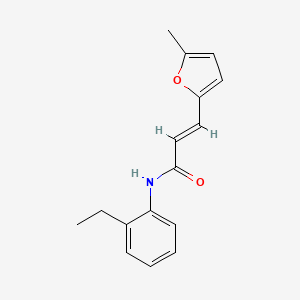![molecular formula C16H27N3O3 B2840616 N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2201822-13-9](/img/structure/B2840616.png)
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide, also known as N-ethyl-2-(2-oxo-4-(2-oxoethyl)-1-piperazinyl) acetamide (EPA), is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which has been found to play a crucial role in DNA repair pathways.
作用机制
EPA works by inhibiting the activity of PARP, an enzyme that plays a critical role in DNA repair pathways. When DNA is damaged, PARP is activated to repair the damage. However, in cancer cells with defects in DNA repair pathways, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death.
Biochemical and Physiological Effects
EPA has been shown to have a variety of biochemical and physiological effects. In addition to its role as a PARP inhibitor, EPA has been found to modulate the activity of other enzymes and signaling pathways involved in cell growth, survival, and inflammation. EPA has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
实验室实验的优点和局限性
The advantages of using EPA in lab experiments include its potency as a PARP inhibitor, its ability to selectively target cancer cells with defects in DNA repair pathways, and its potential use as a therapeutic agent for a variety of diseases. However, there are also limitations to using EPA in lab experiments, such as its complex synthesis process and the need for specialized equipment and expertise.
未来方向
There are many potential future directions for research on EPA. One area of focus is the development of more potent and selective PARP inhibitors with fewer side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from PARP inhibitor therapy. Additionally, there is ongoing research on the potential use of PARP inhibitors in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, there is interest in exploring the potential use of PARP inhibitors in other diseases beyond cancer, such as neurodegenerative disorders and inflammation.
合成方法
The synthesis of EPA involves the reaction of N-methylprop-2-enamide with 4-(2-ethylbutanoyl)piperazine-1-carboxylic acid, followed by the addition of acetic anhydride to form the final product. The synthesis of EPA is a complex process that requires expertise in organic chemistry and specialized equipment.
科学研究应用
EPA has been extensively studied for its potential use in cancer therapy. PARP inhibitors such as EPA have been found to be effective in treating cancers that have defects in DNA repair pathways, such as BRCA1/2-mutated breast and ovarian cancers. EPA has also been investigated for its potential use in treating other diseases such as stroke, inflammation, and neurodegenerative disorders.
属性
IUPAC Name |
N-[2-[4-(2-ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O3/c1-5-13(6-2)16(22)19-10-8-18(9-11-19)15(21)12-17(4)14(20)7-3/h7,13H,3,5-6,8-12H2,1-2,4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXODDVWJQYTNTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[4-(2-Ethylbutanoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

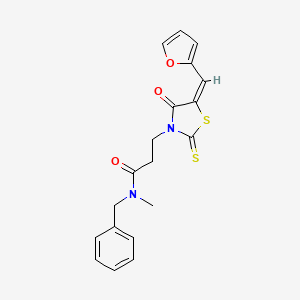
![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)
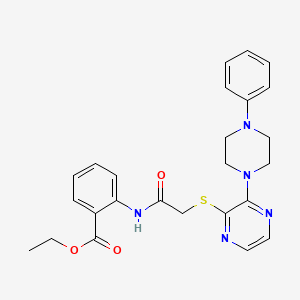
![2-{3-Hydroxyspiro[3.3]heptan-1-yl}acetic acid](/img/structure/B2840541.png)
![7-[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2840542.png)



![N-Ethyl-N-[2-(3-ethyl-3-methylmorpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2840547.png)
![2-(4-Chlorophenyl)-1-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]ethanone](/img/structure/B2840549.png)
